molecular formula C23H23N5O4 B15104437 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B15104437
M. Wt: 433.5 g/mol
InChI Key: RUDVJLOYBPCTSC-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an isoquinoline moiety, and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the isoquinoline and dimethoxyphenyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Dimethoxyphenyl Group: This step may involve nucleophilic substitution reactions using dimethoxyphenyl ethyl halides.

    Formation of the Isoquinoline Moiety: This can be synthesized through Pictet-Spengler reactions or other cyclization methods involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene}-N-[3-(trifluoromethyl)phenyl]amine
  • N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-(phenoxyacetyl)-beta-alaninamide

Uniqueness

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-28-13-17(15-6-4-5-7-16(15)22(28)30)21(29)25-23-24-20(26-27-23)11-9-14-8-10-18(31-2)19(12-14)32-3/h4-8,10,12-13H,9,11H2,1-3H3,(H2,24,25,26,27,29)

InChI Key

RUDVJLOYBPCTSC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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